2-Chloro-3,5-difluoroanisole

Übersicht

Beschreibung

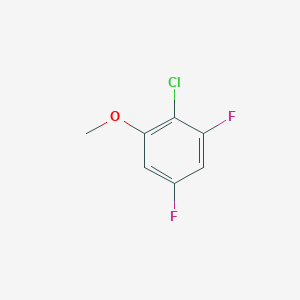

2-Chloro-3,5-difluoroanisole (CAS: 18627-23-1) is a halogenated aromatic ether with the molecular formula C₇H₅ClF₂O and a molecular weight of 178.56 g/mol. Its structure consists of a methoxy group (-OCH₃) at position 1, a chlorine atom at position 2, and fluorine atoms at positions 3 and 5 on the benzene ring (SMILES: COC1=C(C(=CC(=C1)F)F)Cl) . This compound is categorized as a building block in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its stable aromatic backbone and electron-withdrawing substituents that enhance reactivity in cross-coupling reactions .

Predicted collision cross-section (CCS) values for its adducts range from 129.8–143.3 Ų, indicating moderate polarizability and solubility in organic solvents .

Vorbereitungsmethoden

Die Syntheserouten und Reaktionsbedingungen für Cadisegliatin umfassen mehrere Schritte. Die Verbindung wird durch eine Reihe chemischer Reaktionen synthetisiert, darunter die Bildung von Thiazol- und Sulfanylgruppen. Die industriellen Produktionsverfahren sind so konzipiert, dass eine hohe Reinheit und Ausbeute des Endprodukts gewährleistet ist .

Analyse Chemischer Reaktionen

Cadisegliatin unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Zugabe von Sauerstoff oder die Entfernung von Wasserstoff. Zu den gängigen Reagenzien, die in Oxidationsreaktionen verwendet werden, gehören Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Diese Reaktion beinhaltet die Zugabe von Wasserstoff oder die Entfernung von Sauerstoff. Zu den gängigen Reagenzien, die in Reduktionsreaktionen verwendet werden, gehören Natriumborhydrid und Lithiumaluminiumhydrid.

Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe gegen ein anderes.

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden.

Wissenschaftliche Forschungsanwendungen

Cadisegliatin hat verschiedene wissenschaftliche Forschungsanwendungen, darunter:

Chemie: Es wird als Modellverbindung verwendet, um die Glukokinaseaktivierung und ihre Auswirkungen auf den Glukosestoffwechsel zu untersuchen.

Biologie: Es wird verwendet, um die Rolle der Glukokinase in der Leberfunktion und der Glukoseregulierung zu untersuchen.

Medizin: Es wird als potenzielle Behandlung für Typ-1-Diabetes und Typ-2-Diabetes entwickelt. .

Industrie: Es wird in der pharmazeutischen Industrie zur Entwicklung neuer Diabetesbehandlungen eingesetzt.

Wirkmechanismus

Cadisegliatin entfaltet seine Wirkung durch selektive Aktivierung der Glukokinase in der Leber. Diese Aktivierung erhöht die Aktivität der Glukokinase unabhängig von Insulin, was zu einer verbesserten Blutzuckerkontrolle durch hepatische Glukoseaufnahme und Glykogenspeicherung führt . Zu den beteiligten molekularen Zielstrukturen und Signalwegen gehören der Glukosestoffwechselweg und die Regulierung des Blutzuckerspiegels .

Wissenschaftliche Forschungsanwendungen

Cadisegliatin has several scientific research applications, including:

Chemistry: It is used as a model compound to study glucokinase activation and its effects on glucose metabolism.

Biology: It is used to investigate the role of glucokinase in liver function and glucose regulation.

Medicine: It is being developed as a potential treatment for type 1 diabetes and type 2 diabetes. .

Industry: It is used in the pharmaceutical industry for the development of new diabetes treatments.

Wirkmechanismus

Cadisegliatin exerts its effects by selectively activating glucokinase in the liver. This activation increases the activity of glucokinase independently from insulin, leading to improved glycemic control through hepatic glucose uptake and glycogen storage . The molecular targets and pathways involved include the glucose metabolism pathway and the regulation of blood glucose levels .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

4-Bromo-3,5-difluoroanisole

- CAS : 202865-61-0

- Molecular Formula : C₇H₅BrF₂O

- Substituents : Bromine at position 4, fluorine at positions 3 and 5, methoxy at position 1.

- Higher molecular weight (239.47 g/mol) due to bromine substitution .

- Applications : Used in Suzuki-Miyaura couplings for agrochemical intermediates .

5-Bromo-2,3-difluoroanisole

- CAS: Not fully listed (see ).

- Molecular Formula : Presumed C₇H₅BrF₂O.

- Substituents : Bromine at position 5, fluorine at positions 2 and 3.

- Key Differences :

- Altered substituent positions may reduce steric hindrance compared to 2-chloro-3,5-difluoroanisole, favoring electrophilic reactions.

- Applications : Intermediate in dye synthesis .

5-Fluoro-2-nitroanisole

- CAS : 448-19-1

- Molecular Formula: C₇H₆FNO₃

- Substituents: Nitro group (-NO₂) at position 2, fluorine at position 5.

- Key Differences :

- Applications : Precursor in explosives and pharmaceutical intermediates .

2-Chloro-3,5-dinitrobenzotrifluoride

- CAS : 392-95-0

- Molecular Formula : C₇H₂ClF₃N₂O₄

- Substituents : Chlorine at position 2, nitro groups at positions 3 and 5, trifluoromethyl (-CF₃) at position 1.

- Key Differences :

- Applications : Intermediate in antimicrobial and anticancer drug synthesis .

Comparative Data Table

Reactivity and Functional Group Analysis

- Electron-Withdrawing Effects :

- Nitro Group Impact :

- Compounds like 5-fluoro-2-nitroanisole and 2-chloro-3,5-dinitrobenzotrifluoride exhibit reduced electrophilic reactivity but enhanced stability under acidic conditions .

Biologische Aktivität

2-Chloro-3,5-difluoroanisole (CAS No. 18627-23-1) is a halogenated aromatic compound that has garnered attention in various fields, including medicinal chemistry and environmental science. This article synthesizes the available research on its biological activity, focusing on its mechanisms of action, effects on cellular processes, and potential applications.

Chemical Structure and Properties

- Molecular Formula : C₈H₆ClF₂O

- Molecular Weight : 192.58 g/mol

- Functional Groups : Contains a chloro group (Cl) and two fluoro groups (F) attached to a methoxybenzene structure.

This compound exhibits biological activity primarily through its interaction with various biochemical pathways:

- Enzyme Inhibition : It acts as an inhibitor for specific enzymes involved in metabolic pathways. Its phenolic structure allows it to donate hydrogen atoms, potentially neutralizing free radicals and modulating oxidative stress responses.

- Cell Signaling Modulation : The compound influences cell signaling pathways by affecting the activity of kinases and phosphatases, which can lead to altered gene expression and cellular metabolism.

- Metabolic Pathways : It is metabolized by cytochrome P450 enzymes, which can generate reactive intermediates that may have further biological implications.

Biological Effects

The biological effects of this compound can vary significantly based on dosage and exposure duration:

- Low Doses : Minimal impact on cellular functions.

- High Doses : Induces significant oxidative stress and potential cytotoxicity.

Case Studies

- Oxidative Stress Studies : In laboratory settings, studies have shown that exposure to higher concentrations of this compound can lead to increased levels of reactive oxygen species (ROS), indicating a potential role in oxidative stress-related pathways.

- Enzyme Interaction Studies : Research has demonstrated that this compound can inhibit enzymes involved in detoxification processes, which may affect overall metabolic health.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | C₈H₆ClF₂O | Enzyme inhibition; oxidative stress |

| 2,4-Difluorophenol | C₆H₄ClF₂O | Antioxidant properties; less cytotoxic |

| 3,5-Difluorophenol | C₆H₄F₂O | Moderate enzyme inhibition; lower toxicity |

Applications in Research and Industry

This compound has several applications across different sectors:

- Medicinal Chemistry : Investigated for its potential as a pharmaceutical agent due to its unique reactivity and structural properties.

- Environmental Science : Used as a model compound for studying the degradation of halogenated organic compounds in environmental matrices.

- Organic Synthesis : Serves as an intermediate in the synthesis of other chemical entities, particularly in the development of agrochemicals and pharmaceuticals .

Safety and Handling

Due to its potential biological activity and toxicity at higher doses, proper safety protocols should be followed when handling this compound:

- Use personal protective equipment (PPE) such as gloves and goggles.

- Ensure adequate ventilation in work areas.

- Dispose of waste according to hazardous material regulations.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-chloro-3,5-difluoroanisole, and how can purity (>98%) be achieved?

- Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution or Friedel-Crafts alkylation. For high purity, recrystallization using water-ethanol mixtures (yield optimization ~65%) is recommended, followed by vacuum distillation to remove volatile impurities . Purity verification via HPLC or GC-MS is critical, as residual solvents (e.g., DMSO) may persist if distillation is incomplete .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer : Use NMR to resolve fluorine environments and NMR to confirm methoxy and chloro substituents. X-ray crystallography (via SHELX refinement ) is advised for resolving structural ambiguities, particularly for verifying substituent positions. NIST-standardized IR and MS data should be cross-referenced for validation.

Q. How should this compound be stored to ensure long-term stability?

- Methodological Answer : Store in amber glass vials under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis of the methoxy group. Purity degradation (>2% over 6 months) can occur if exposed to moisture; periodic TLC or NMR analysis is recommended .

Advanced Research Questions

Q. What computational modeling approaches predict the reactivity of this compound in electrophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model charge distribution and predict regioselectivity. Compare with experimental results from nitration or sulfonation trials to validate computational accuracy .

Q. How can this compound be derivatized for pharmaceutical intermediates, and what are the key challenges?

- Methodological Answer : Hydrolysis to 3,5-difluoro-2-hydroxybenzoic acid derivatives (via NaOH/EtOH reflux) enables access to salicylate-like structures. Challenges include controlling hydrolysis selectivity; use kinetic studies to optimize reaction conditions .

Q. What crystallographic challenges arise when resolving structures of halogenated anisoles, and how are they addressed?

- Methodological Answer : Heavy atoms (Cl, F) cause absorption errors in X-ray data. Apply SHELXL absorption corrections and high-resolution data collection (λ = 0.7 Å) to mitigate artifacts. Twinning analysis may be required for crystals with low symmetry .

Q. What mechanisms underlie the biological activity of this compound derivatives as enzyme inhibitors?

- Methodological Answer : Derivatives like 3,5-difluoro-2-hydroxybenzoic acid mimic salicylic acid, inhibiting cyclooxygenase (COX) isoforms. Use molecular docking (AutoDock Vina) and enzyme kinetics (Lineweaver-Burk plots) to assess binding affinity and inhibition type .

Q. How does steric and electronic effects influence regioselectivity in halogenation of this compound?

- Methodological Answer : Fluorine’s electron-withdrawing effect directs electrophiles to the para position relative to methoxy. Steric hindrance from chlorine limits ortho substitution. Competitive experiments with bromine or iodine can map substituent effects .

Q. How can discrepancies in melting point or spectral data be resolved when synthesizing novel derivatives?

- Methodological Answer : Cross-validate with high-purity standards (NIST , PubChem ). For melting point variations, DSC analysis can distinguish polymorphic forms. Reproduce synthesis under controlled conditions (solvent, heating rate) .

Q. What green chemistry strategies reduce environmental impact in large-scale synthesis of this compound?

- Methodological Answer : Replace DMSO with cyclopentyl methyl ether (CPME) as a safer solvent. Catalytic methods (e.g., FeCl-mediated alkylation) reduce stoichiometric waste. Lifecycle assessment (LCA) tools can quantify improvements .

Eigenschaften

IUPAC Name |

2-chloro-1,5-difluoro-3-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF2O/c1-11-6-3-4(9)2-5(10)7(6)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MADYPAXFVCUWLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80401334 | |

| Record name | 2-Chloro-3,5-difluoroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80401334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18627-23-1 | |

| Record name | 2-Chloro-3,5-difluoroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80401334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-3,5-difluoroanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.